
3-((4-(Dimethylamino)phenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its physical state (solid, liquid, or gas), melting point, boiling point, density, and solubility. For this compound, the available information indicates that it is a solid . Its refractive index is 1.476, and it has a boiling point of 205 °C . The density of the compound is 0.992 g/mL at 25 °C .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
This compound is part of research focusing on novel synthetic routes and reactions involving similar chemical structures. For instance, studies on purines, pyrimidines, and fused systems have explored reactions with ammonia or primary amines in the presence of an oxidant to yield corresponding amino derivatives, highlighting the compound's role in synthetic chemistry (Gulevskaya, Besedin, & Pozharskii, 1999). Similarly, research on cyclic depsipeptides through direct amid cyclization illustrates its potential in creating complex molecular architectures (Obrecht & Heimgartner, 1987).
Photophysical Properties
The photophysical properties of compounds related to "3-((4-(Dimethylamino)phenyl)amino)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione" have been extensively studied. For example, research on borondipyrromethene analogues in solution indicates the influence of different substituents on fluorescence quantum yield and lifetime, showcasing the compound's relevance in developing fluorescent probes and materials (Qin et al., 2005).
Material Science and Engineering
In material science, these compounds contribute to the development of new materials with desirable properties. For instance, the synthesis and characterization of soluble polyimides based on a novel pyridine-containing diamine demonstrate the compound's utility in creating materials with good thermal stability and mechanical properties (Yan et al., 2011).
Organic Electronics
Research into novel 1,8-naphthalimide derivatives for standard-red organic light-emitting device applications exemplifies the compound's application in organic electronics. The synthesis and study of these derivatives reveal their potential as red-emissive materials for OLEDs, demonstrating the role of such compounds in advancing optoelectronic devices (Luo et al., 2015).
Propriétés
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-24(2)17-5-3-16(4-6-17)23-20-15-21(27)26(22(20)28)19-9-7-18(8-10-19)25-11-13-29-14-12-25/h3-10,20,23H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGJFWWFKFMIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2615913.png)
![4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2615914.png)
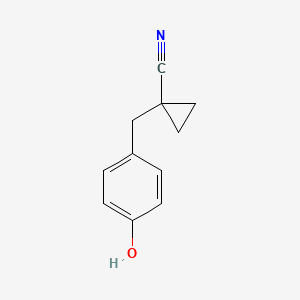
![3-[(3-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2615919.png)

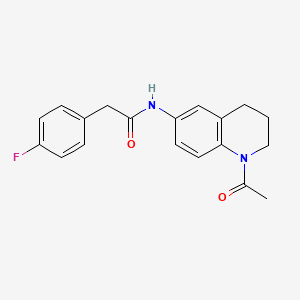
![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2615926.png)

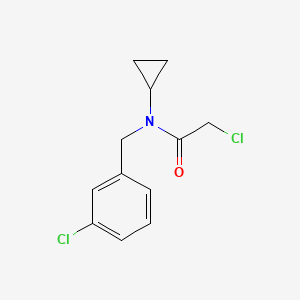
![N-[(4-fluorophenyl)methyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2615929.png)
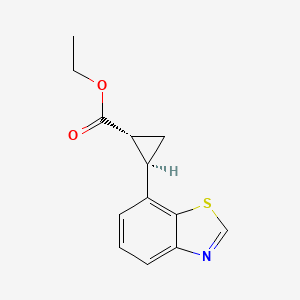
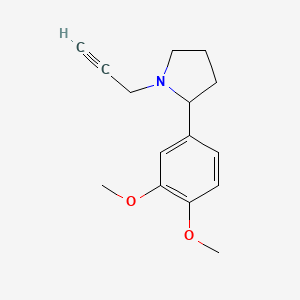
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2615932.png)